[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine
Overview
Description
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine moiety, which is further linked to a methanamine group. The molecular formula of this compound is C10H15ClN4, and it has a molecular weight of 226.7 g/mol .
Preparation Methods
The synthesis of [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under specific conditions. One common synthetic route includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
When compared to similar compounds, [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine stands out due to its unique structural features and reactivity. Similar compounds include:
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine: This compound has a similar structure but differs in the position of the methanamine group.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a hydroxyl group instead of a methanamine group.
These structural differences can lead to variations in their chemical reactivity and biological activities, making this compound a unique compound with distinct properties and applications.
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-10-13-4-3-9(14-10)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXUDKSLSYRTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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